Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate
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Overview
Description
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1,2,3-thiadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It disrupts the normal functioning of these pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Thiadiazole Derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring but also show significant biological activities.
Uniqueness
Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl ester group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
butyl 4-(thiadiazole-4-carbonylamino)benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-3-8-20-14(19)10-4-6-11(7-5-10)15-13(18)12-9-21-17-16-12/h4-7,9H,2-3,8H2,1H3,(H,15,18) |
InChI Key |
BCBSLUDNBLRMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2 |
Origin of Product |
United States |
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